

"comparative docking studies of 2-(Benzofuran-5-YL)acetic acid with target proteins"

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Compound of Interest

Compound Name: 2-(Benzofuran-5-YL)acetic acid

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Comparative Docking Analysis of Benzofuran Derivatives Against Therapeutic Targets

An insightful overview for researchers and drug development professionals on the binding affinities of various benzofuran scaffolds with key proteins implicated in inflammation and bacterial infections.

This guide provides a comparative analysis of molecular docking studies performed on a series of benzofuran derivatives. While direct comparative data for **2-(Benzofuran-5-YL)acetic acid** across multiple target proteins is not extensively available in published literature, this document synthesizes findings from several studies on related benzofuran compounds. The data presented herein offers valuable insights into the structure-activity relationships of this privileged scaffold against different biological targets.

Quantitative Docking Data Summary

The following table summarizes the binding affinities and docking scores of various benzofuran derivatives against their respective protein targets as reported in independent studies. Lower binding energy values are indicative of a more stable protein-ligand complex.

Benzofuran Derivative Class	Target Protein	PDB ID	Docking Score / Binding Energy (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
Substituted Benzofurans (M5k-M5o)	Antibacterial Target	1aj6	-6.9 to -10.4[1][2][3]	Celecoxib	Not specified in this study
Visnagin and Benzofuran Analogs	Cyclooxygenase-2 (COX-2)	Not Specified	Potent Inhibition Reported[4]	Indomethacin	Not Specified
Novel Benzofuran Derivatives	Cyclooxygenase II (COX-2)	4COX	Not Specified	Indomethacin	Not Specified

Experimental Protocols

The methodologies outlined below represent a generalized workflow for the molecular docking of benzofuran derivatives based on the cited literature.

I. Ligand and Receptor Preparation

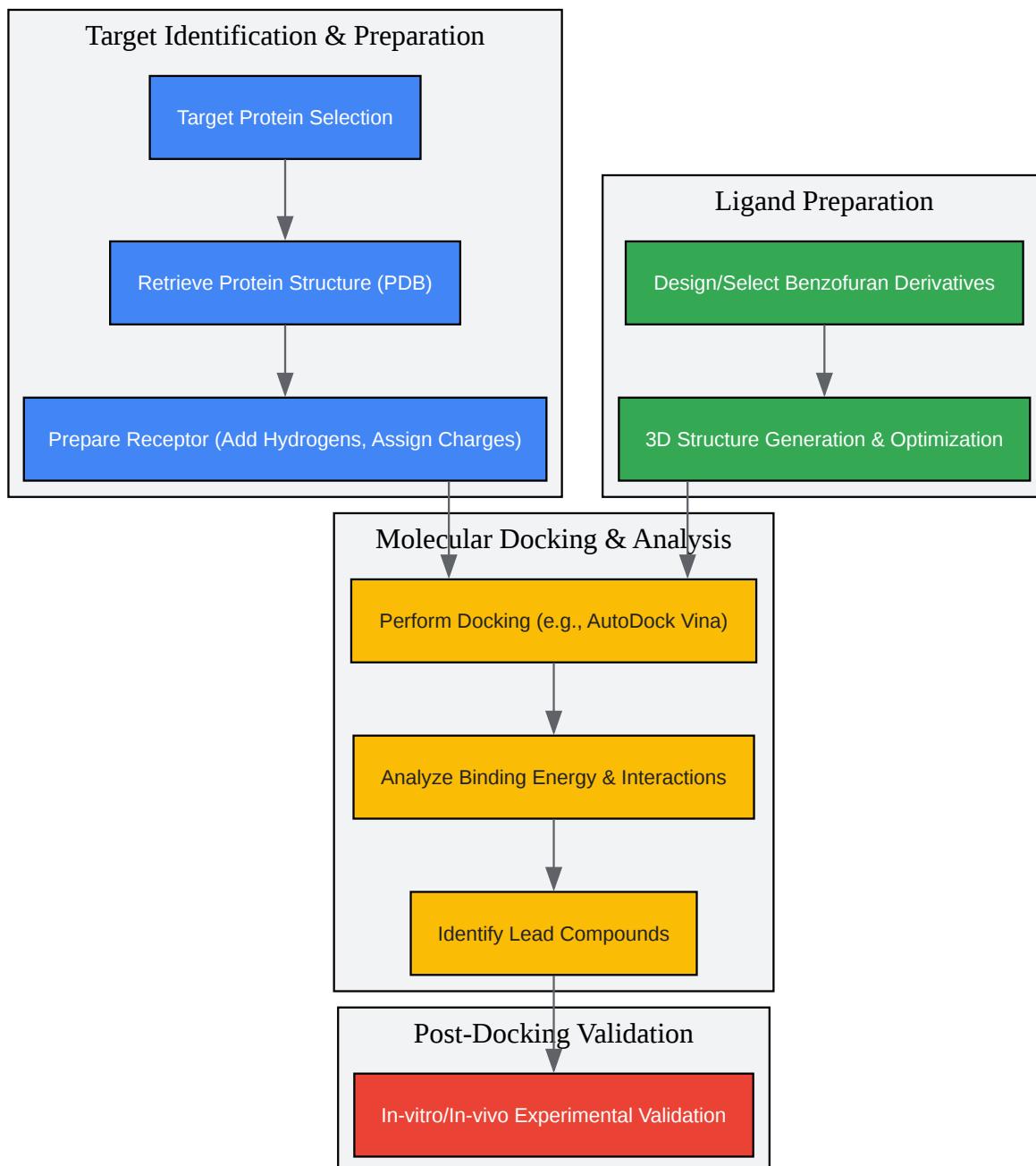
- **Ligand Preparation:** The 3D structures of the benzofuran derivatives are generated and optimized using appropriate software (e.g., ChemDraw 3D). The structures are then typically saved in a format compatible with docking software, such as PDBQT, after assigning charges and defining rotatable bonds.
- **Receptor Preparation:** The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein, and charges are assigned. For the antibacterial study, the 1aj6 protein was utilized.[1][3] For the anti-inflammatory studies, cyclooxygenase II (COX-2) was the target.

II. Molecular Docking

- Software: Commonly used software for these types of studies includes AutoDock Vina and Molsoft ICM.[[1](#)][[3](#)]
- Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.
- Docking Simulation: The docking process is initiated, allowing the ligand to flexibly bind within the defined active site of the rigid receptor. The software calculates the binding energy for various conformations of the ligand.
- Analysis of Results: The resulting docked poses are analyzed based on their binding energy and interactions with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable. Visualization of the protein-ligand interactions is often performed using software like PyMOL or Discovery Studio.[[1](#)][[3](#)]

Visualization of the In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for a computational drug discovery project involving molecular docking.

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Caption: A generalized workflow for in-silico drug discovery using molecular docking.

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